Elimination Half-Life Comparison: Alpha-Acetylmethadol (LAAM) vs. Methadone
The half-life of LAAM is 2.6 days, compared to methadone's 1–1.5 days, representing a 1.7- to 2.6-fold prolongation [1]. Time to steady state for LAAM is 10.4–13 days versus methadone's 5–7.5 days. The active metabolite nor-LAAM exhibits a half-life of 2.0 days, while dinor-LAAM extends to 4.0 days, collectively enabling LAAM to maintain effective opioid agonist tone over a 48–72 hour dosing interval versus methadone's 24-hour interval [1]. This prolonged pharmacokinetic profile is the direct basis for LAAM's thrice-weekly dosing schedule.
| Evidence Dimension | Plasma elimination half-life and time to steady state |
|---|---|
| Target Compound Data | LAAM: half-life 2.6 days, time to steady state 10.4–13 days; nor-LAAM: 2.0 days; dinor-LAAM: 4.0 days |
| Comparator Or Baseline | Methadone: half-life 1–1.5 days, time to steady state 5–7.5 days |
| Quantified Difference | Half-life ratio LAAM:methadone = 1.7–2.6; steady-state achievement extends 2–2.5× longer for LAAM; active metabolite dinor-LAAM half-life is 2.7–4× methadone's half-life |
| Conditions | Pharmacokinetic data compiled from clinical studies in opioid maintenance patients, as summarized in the CSAT Treatment Improvement Protocol (TIP) Series No. 22 |
Why This Matters
For procurement decisions in clinical trial material or research-grade reference standards, the extended half-life profile dictates that LAAM-based protocols require substantially different dosing schedules and withdrawal management strategies than methadone, directly impacting study design and cost.
- [1] NCBI Bookshelf. Exhibit 3.1: Half-life and Steady-State Times of Methadone and LAAM. In: LAAM in the Treatment of Opiate Addiction. Treatment Improvement Protocol (TIP) Series, No. 22. Center for Substance Abuse Treatment. View Source
